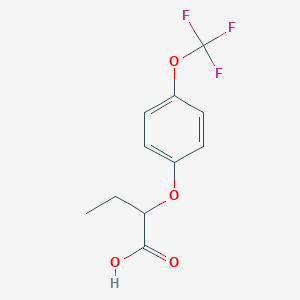

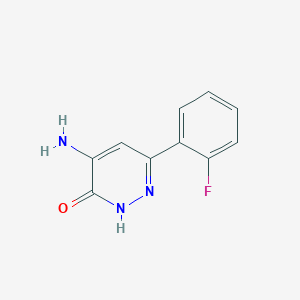

4-Amino-6-(2-fluorofenil)piridazin-3-ol

Descripción general

Descripción

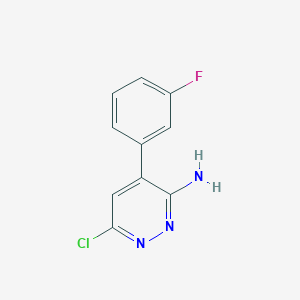

4-Amino-6-(2-fluorophenyl)pyridazin-3-ol is a useful research compound. Its molecular formula is C10H8FN3O and its molecular weight is 205.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Amino-6-(2-fluorophenyl)pyridazin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-(2-fluorophenyl)pyridazin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de piridazina y piridazinona, que incluyen "4-Amino-6-(2-fluorofenil)piridazin-3-ol", han mostrado una amplia gama de actividades farmacológicas, incluidas las propiedades antimicrobianas .

Propiedades Antidepresivas

También se ha encontrado que estos compuestos exhiben efectos antidepresivos, lo que los hace potencialmente útiles en el tratamiento de los trastornos del estado de ánimo .

Efectos Antihipertensivos

Las propiedades antihipertensivas de estos compuestos podrían ser beneficiosas para controlar la presión arterial alta .

Actividad Anticancerígena

Se ha encontrado que el derivado 4-amino de la piridazinona es potente contra las líneas celulares tumorales humanas, lo que sugiere posibles aplicaciones en el tratamiento del cáncer .

Propiedades Antiinflamatorias y Analgésicas

Ciertas 6-sustituidas-3(2H)-piridazinonas, incluidas las que tienen un grupo 4-amino-6-(2-fluorofenil), han demostrado actividades antiinflamatorias y analgésicas .

Inhibición de FABP4

La serie basada en 4-amino y 4-ureido piridazinona, que incluye "this compound", se ha identificado como un inhibidor novedoso y potente de la proteína de unión a ácidos grasos 4 (FABP4). Esta proteína juega un papel crucial en el tráfico de ácidos grasos, y su inhibición podría tener implicaciones terapéuticas para varios trastornos, incluida la aterosclerosis, la diabetes y la obesidad .

Propiedades Herbicidas

Se ha encontrado que los sistemas basados en piridazina, incluidos aquellos con un grupo 4-amino-6-(2-fluorofenil), exhiben propiedades herbicidas, lo que sugiere posibles aplicaciones en la agricultura .

Actividad Antialimentaria

Estos compuestos también han demostrado actividad antialimentaria, lo que podría ser útil en estrategias de control de plagas .

Mecanismo De Acción

Target of Action

Pyridazinone derivatives, which are structurally similar to “4-Amino-6-(2-fluorophenyl)pyridazin-3-ol”, have been shown to interact with a range of biological targets and exhibit various physiological effects . For example, some pyridazinone derivatives have been shown to inhibit phosphodiesterase-III (PDE-III), leading to enhanced potency .

Mode of Action

The exact mode of action would depend on the specific biological target. For instance, if the target is PDE-III, the compound might inhibit the enzyme, leading to an increase in cyclic AMP levels, which can have various downstream effects .

Biochemical Pathways

Again, the affected pathways would depend on the specific target. In the case of PDE-III inhibition, the compound could affect pathways related to cyclic AMP signaling .

Pharmacokinetics

Similar compounds have been used as drugs and agrochemicals, suggesting they have suitable pharmacokinetic properties .

Result of Action

The molecular and cellular effects would depend on the specific target and the biochemical pathways affected. For example, inhibition of PDE-III could lead to relaxation of smooth muscle, among other effects .

Action Environment

The action, efficacy, and stability of “4-Amino-6-(2-fluorophenyl)pyridazin-3-ol” could be influenced by various environmental factors. For example, pH could affect the compound’s stability and its ability to interact with its target .

Análisis Bioquímico

Biochemical Properties

4-Amino-6-(2-fluorophenyl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . By inhibiting PDE, 4-Amino-6-(2-fluorophenyl)pyridazin-3-ol can modulate signaling pathways that rely on cyclic AMP and cyclic GMP, thereby affecting various physiological processes.

Cellular Effects

The effects of 4-Amino-6-(2-fluorophenyl)pyridazin-3-ol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PDE enzymes can lead to increased levels of cyclic AMP, which in turn can activate protein kinase A (PKA) and other downstream signaling molecules . This activation can result in changes in gene expression and metabolic activities, impacting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 4-Amino-6-(2-fluorophenyl)pyridazin-3-ol exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of PDE enzymes, which prevents the breakdown of cyclic nucleotides . This inhibition leads to elevated levels of cyclic AMP and cyclic GMP, which can activate various signaling pathways and result in physiological changes. Additionally, 4-Amino-6-(2-fluorophenyl)pyridazin-3-ol may interact with other proteins and receptors, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-6-(2-fluorophenyl)pyridazin-3-ol can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 4-Amino-6-(2-fluorophenyl)pyridazin-3-ol has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activities.

Dosage Effects in Animal Models

The effects of 4-Amino-6-(2-fluorophenyl)pyridazin-3-ol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

4-Amino-6-(2-fluorophenyl)pyridazin-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of cyclic nucleotides and other biomolecules . The compound’s inhibition of PDE enzymes can affect metabolic flux and alter metabolite levels, impacting various physiological processes.

Transport and Distribution

Within cells and tissues, 4-Amino-6-(2-fluorophenyl)pyridazin-3-ol is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of 4-Amino-6-(2-fluorophenyl)pyridazin-3-ol plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Propiedades

IUPAC Name |

5-amino-3-(2-fluorophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O/c11-7-4-2-1-3-6(7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDCPPCDULQEJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)C(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

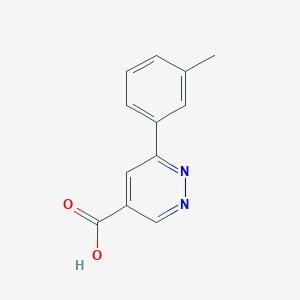

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(3-Methoxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475565.png)

![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1475570.png)

![1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475572.png)